

GR103545: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GR103545

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An In-depth Examination of a Potent Kappa-Opioid Receptor Agonist and PET Radiotracer

Abstract

GR103545 is a highly potent and selective agonist for the kappa-opioid receptor (KOR). Its primary application in scientific research is in the form of its carbon-11 labeled radiotracer, [^{11}C]**GR103545**, which is utilized for in vivo imaging of KOR in the brain via positron emission tomography (PET). This technical guide provides a comprehensive overview of **GR103545**, including its pharmacological profile, experimental applications, and detailed methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction

The kappa-opioid receptor system is implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and psychosis.[1][2] The ability to non-invasively quantify KOR in the living brain is crucial for understanding its role in these disorders and for the development of novel therapeutics. **GR103545**, the more potent (-)-isomer of the racemic compound GR89696, has emerged as a key tool for this purpose.[2][3] When labeled with carbon-11, [^{11}C]**GR103545** serves as a valuable PET radiotracer for imaging and quantifying KOR distribution and density.[3][4]

Pharmacology

GR103545 exhibits high affinity and selectivity for the kappa-opioid receptor. However, it also shows some affinity for the mu-opioid receptor (MOR), which should be considered when

interpreting experimental results.[\[1\]](#)[\[5\]](#)

Binding Affinity

The binding affinities of **GR103545** for the kappa (κ), mu (μ), and delta (δ) opioid receptors have been determined through in vitro binding assays.

Receptor	K _i (nM)	Reference Compound(s)	Cell Line
KOR	0.02 ± 0.01	[³ H]U69593, Salvinorin A	HEK cells
KOR	0.11 ± 0.03	[³ H]U69593, Salvinorin A	HEK cells
MOR	2.1 ± 0.4	[³ H]DAMGO, Morphine	HEK cells
DOR	80.6 ± 31	[³ H]DADLE, Naltrindole	HEK cells

Table 1: In vitro binding affinities of **GR103545** for opioid receptors. Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Functional Activity

Functional assays have characterized **GR103545** as a full agonist at the kappa-opioid receptor and a weak agonist at the delta-opioid receptor. Interestingly, it exhibits antagonistic behavior at the mu-opioid receptor.[\[5\]](#)

Receptor	Functional Activity	EC ₅₀	Assay Type
KOR	Full Agonist	26 pM	GTPγS stimulation, cAMP formation
DOR	Weak Agonist	650 nM	GTPγS stimulation, cAMP formation
MOR	Antagonist	-	Tango and Gi assays

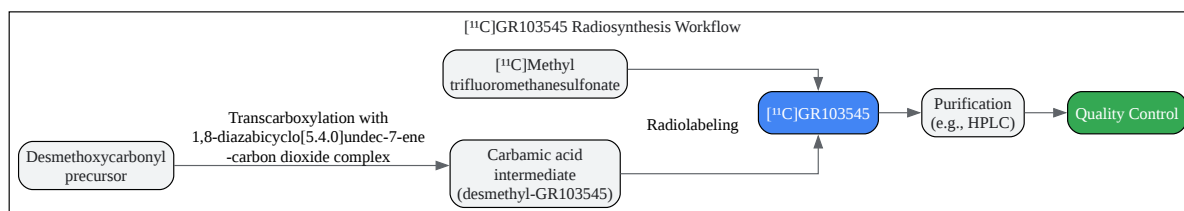
Table 2: Functional activity of **GR103545** at opioid receptors.[5]

Experimental Applications: PET Imaging with [¹¹C]GR103545

The primary application of **GR103545** is as the PET radiotracer [¹¹C]GR103545 for in vivo imaging of KOR.

Radiosynthesis

The radiosynthesis of [¹¹C]GR103545 has been a critical area of development to ensure high specific activity and radiochemical purity for human studies.[6] A common method involves a two-step, one-pot procedure using the desmethoxycarbonyl precursor.[6]



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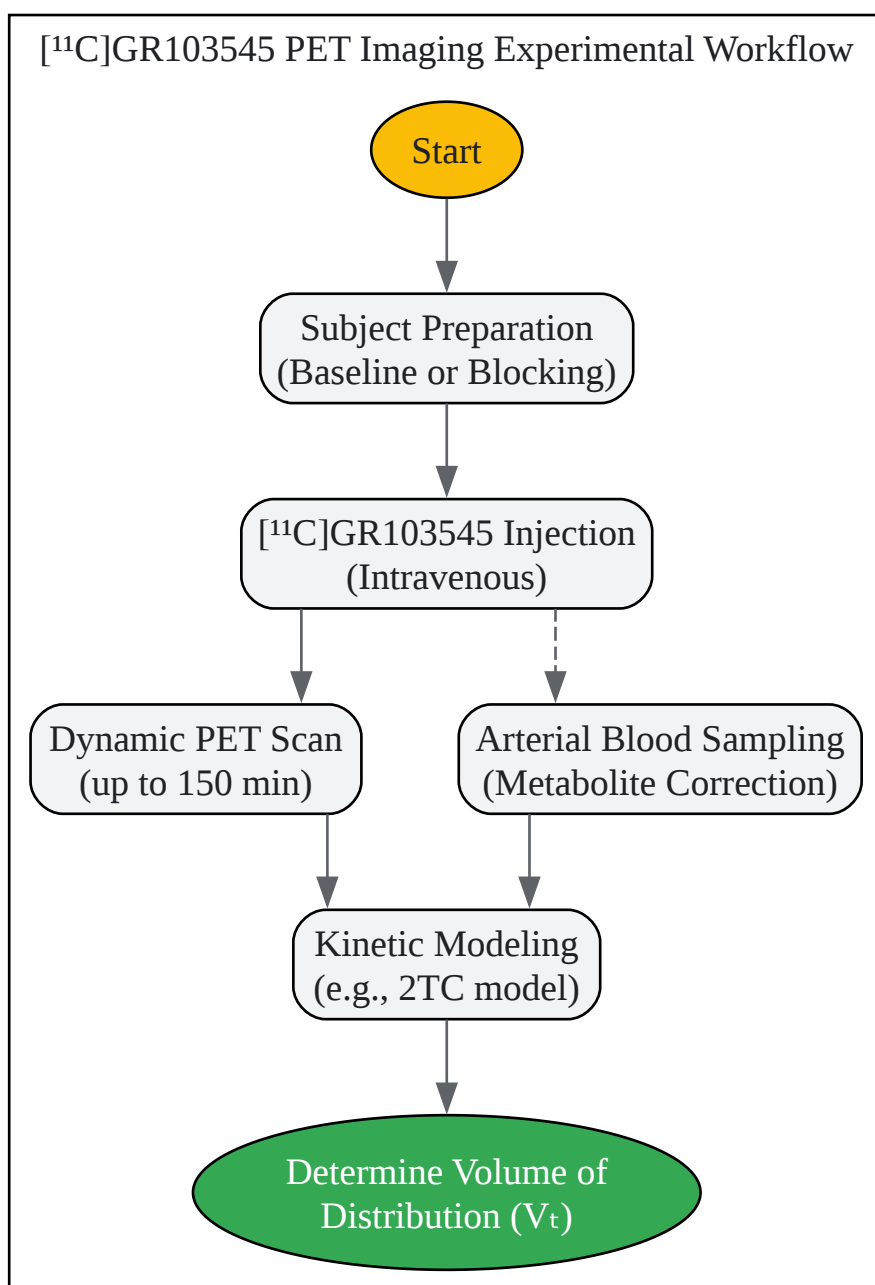
Diagram 1: A simplified workflow for the one-pot radiosynthesis of [¹¹C]GR103545.

Preclinical and Human PET Imaging Protocols

PET studies with [¹¹C]GR103545 have been conducted in non-human primates and humans to investigate KOR availability in various conditions.

- Subject Preparation: Subjects are typically scanned under baseline (control) conditions. For blocking studies, a KOR antagonist like naltrexone is administered prior to the scan.[2][7]

- Radiotracer Administration: [^{11}C]**GR103545** is administered intravenously.[\[7\]](#)
- PET Scan Acquisition: Dynamic PET scans are acquired over a period of up to 150 minutes.
[\[7\]](#)
- Arterial Blood Sampling: Metabolite-corrected arterial input functions are measured to allow for kinetic modeling.[\[7\]](#)
- Data Analysis: Regional time-activity curves are generated and analyzed using kinetic models (e.g., 2-tissue compartment model) to derive the volume of distribution (V_t).[\[2\]](#)[\[7\]](#)



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Diagram 2: A generalized experimental workflow for a [¹¹C]GR103545 PET imaging study.

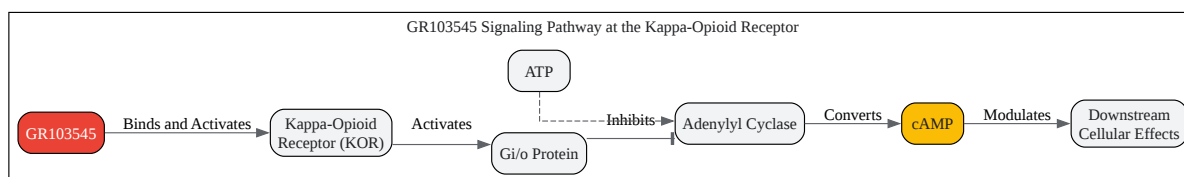
Key Findings from PET Studies

- Brain Distribution: The regional brain uptake of [¹¹C]GR103545 is consistent with the known distribution of KOR, with the highest binding observed in the striatum, cingulate cortex, and prefrontal cortex.^{[2][3]}

- Cocaine Use Disorder: Studies have investigated changes in KOR availability in individuals with cocaine use disorder, finding a significant reduction in [^{11}C]**GR103545** binding after a cocaine binge.[8] Greater KOR availability was also associated with more choices for cocaine in a self-administration paradigm.[8]
- Receptor Occupancy: [^{11}C]**GR103545** PET has been used to determine the receptor occupancy of KOR antagonists, such as PF-04455242.[7]

Signaling Pathway

As a KOR agonist, **GR103545** activates the G-protein coupled kappa-opioid receptor. This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.



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Diagram 3: A simplified representation of the canonical signaling pathway initiated by **GR103545** binding to the kappa-opioid receptor.

Conclusion

GR103545, particularly in its radiolabeled form [^{11}C]**GR103545**, is an invaluable tool for the in vivo investigation of the kappa-opioid receptor system. Its high affinity and selectivity, coupled with established PET imaging protocols, enable researchers to quantify KOR in the context of various neuropsychiatric disorders and to assess the therapeutic potential of novel KOR-targeting drugs. While its off-target affinity for the mu-opioid receptor warrants consideration,

careful experimental design and data interpretation can mitigate this issue. Future research will likely continue to leverage [^{11}C]GR103545 to further elucidate the role of KOR in health and disease.

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